molecular formula C12H7N3O3S B12749829 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- CAS No. 80653-76-5

1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)-

Cat. No.: B12749829
CAS No.: 80653-76-5
M. Wt: 273.27 g/mol
InChI Key: BDWBDLQAZWMUJE-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- is a heterocyclic compound that features a pyrrole ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- typically involves the cyclization of appropriate precursors. One common method is the base-assisted cyclization of 3-cyanoketones . This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituents involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored for drug development.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2,5-dione, 4-hydroxy-3-(2-(pyridyl)-4-thiazolyl)- is unique due to its specific combination of a pyrrole ring with a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80653-76-5

Molecular Formula

C12H7N3O3S

Molecular Weight

273.27 g/mol

IUPAC Name

3-hydroxy-4-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyrrole-2,5-dione

InChI

InChI=1S/C12H7N3O3S/c16-9-8(10(17)15-11(9)18)7-5-19-12(14-7)6-1-3-13-4-2-6/h1-5H,(H2,15,16,17,18)

InChI Key

BDWBDLQAZWMUJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C3=C(C(=O)NC3=O)O

Origin of Product

United States

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